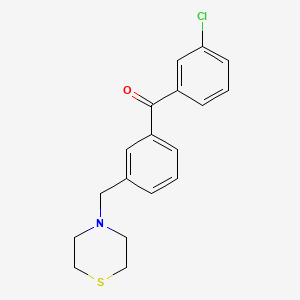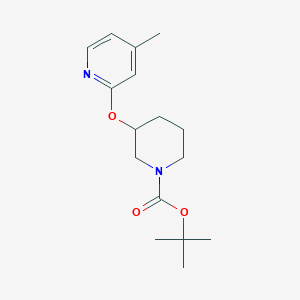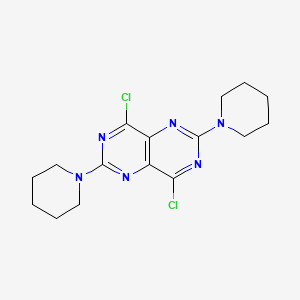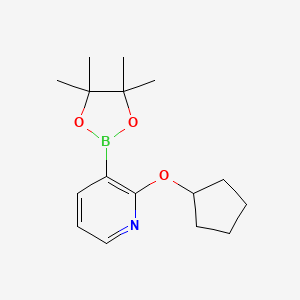
3-Chloro-3'-thiomorpholinomethyl benzophenone
Übersicht
Beschreibung
“3-Chloro-3’-thiomorpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898763-03-6. Its molecular formula is C18H18ClNOS and it has a molecular weight of 331.87 . The IUPAC name for this compound is (3-chlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “3-Chloro-3’-thiomorpholinomethyl benzophenone” is 1S/C18H18ClNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The density of “3-Chloro-3’-thiomorpholinomethyl benzophenone” is 1.25g/cm3, and its boiling point is 489.6ºC at 760 mmHg . Unfortunately, the melting point was not available .Wissenschaftliche Forschungsanwendungen
Degradation Mechanisms and Environmental Impact Benzophenone derivatives, including 3-Chloro-3'-thiomorpholinomethyl benzophenone, are of interest due to their potential environmental impact and degradation mechanisms. Studies have explored the kinetics and mechanisms of degradation in water treatment processes, highlighting the importance of understanding these compounds' behavior in aquatic environments. For example, the degradation of Benzophenone-3 (BP3), a closely related compound, was examined under chlorination and UV/chlorination reactions, revealing insights into the degradation pathways and the formation of transformation products. Such knowledge is crucial for assessing and mitigating environmental risks associated with benzophenone derivatives (Lee et al., 2020).
Photophore Applications in Biochemistry The photophore properties of benzophenone derivatives are applied in biological chemistry, bioorganic chemistry, and material science. These compounds can undergo photoinduced covalent attachment, making them useful for binding/contact site mapping, molecular target identification, proteome profiling, and bioconjugation. This versatility underscores the significant role of benzophenone derivatives in scientific research, offering a broad range of applications from molecular biology to materials science (Dormán et al., 2016).
Antitumor Activity The synthesis and evaluation of novel benzophenone derivatives for their antitumor activity have been a significant area of research. Certain derivatives, including those with morpholino and thiomorpholino groups, have shown potent cytotoxic activity against cancer cell lines, indicating the potential for these compounds in developing new anticancer therapies. This research highlights the therapeutic applications of benzophenone derivatives in oncology, suggesting a promising avenue for future drug development (Kumazawa et al., 1997).
Catalysis Benzophenone derivatives have also been investigated for their role in catalysis, particularly in reactions involving the conjugate addition of nucleophiles to electrophiles. The study of these reactions provides insights into the mechanisms of catalysis and the design of more efficient catalysts for organic synthesis, showcasing the chemical versatility and utility of benzophenone derivatives in facilitating various chemical transformations (van Axel Castelli et al., 2007).
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUMCTAXNHBIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643366 | |
| Record name | (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898763-03-6 | |
| Record name | (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613184.png)
![4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613185.png)

![2-Bromo-5,7-dichlorobenzo[d]thiazole](/img/structure/B1613189.png)

![3-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenol](/img/structure/B1613194.png)







